

# SYHA1813: In Vitro Application Notes and Protocols for Cancer Research

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Compound of Interest		
Compound Name:	SYHA1813	
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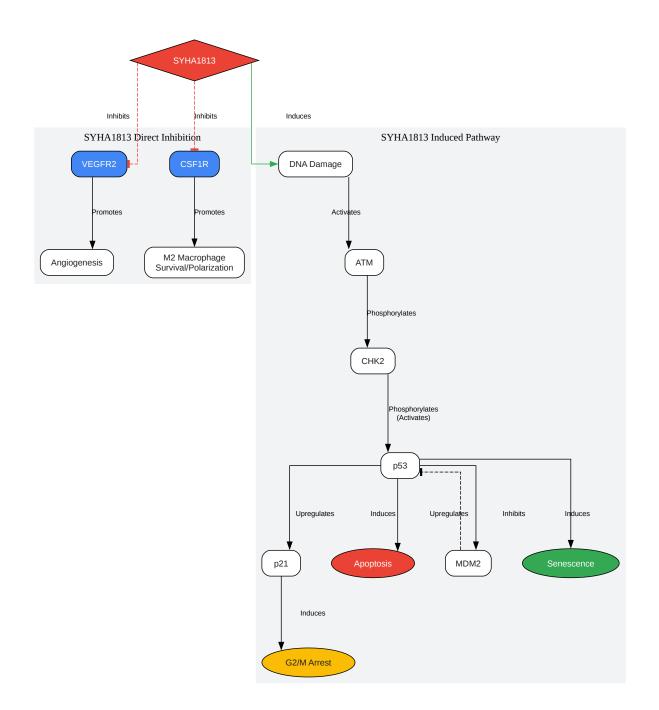
## Introduction

SYHA1813 is a potent, orally bioavailable small molecule inhibitor with dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Additionally, recent studies have demonstrated its role in activating the p53 signaling pathway and impairing DNA repair mechanisms in cancer cells.[3][4] These multimodal actions make SYHA1813 a promising candidate for anti-cancer therapy, particularly in solid tumors such as meningioma and glioblastoma.[3][5] This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of SYHA1813.

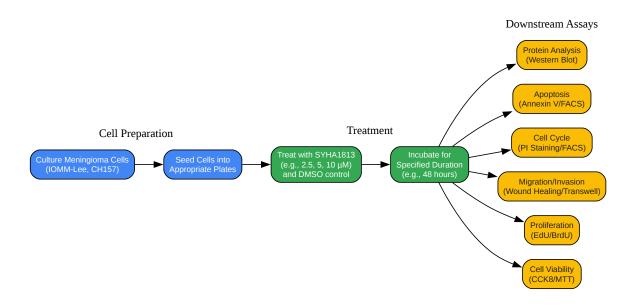
## **Mechanism of Action**

**SYHA1813** exerts its anti-tumor effects through two primary mechanisms. Firstly, it directly inhibits the kinase activity of VEGFRs and CSF1R, crucial mediators of angiogenesis and macrophage-driven immunosuppression in the tumor microenvironment.[1][2] Secondly, in meningioma cells, **SYHA1813** has been shown to induce DNA damage, leading to the activation of the ATM/CHK2/p53 signaling cascade.[3][6] This activation results in downstream effects including cell cycle arrest, apoptosis, and cellular senescence.[3][7]









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## References

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